Cas no 21262-99-7 (1,3-benzothiazole-5-sulfonamide)

1,3-benzothiazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- 5-Benzothiazolesulfonamide(8CI)
- 1,3-benzothiazole-5-sulfonamide
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- MDL: MFCD13176734
1,3-benzothiazole-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843261-5g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 5g |
$2443.0 | 2023-09-02 | ||
Enamine | EN300-843261-10.0g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-21 | |
Enamine | EN300-843261-1g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 1g |
$842.0 | 2023-09-02 | ||
Enamine | EN300-843261-1.0g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 95.0% | 1.0g |
$842.0 | 2025-03-21 | |
Enamine | EN300-843261-2.5g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-21 | |
Enamine | EN300-843261-5.0g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-21 | |
Enamine | EN300-843261-0.1g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 95.0% | 0.1g |
$741.0 | 2025-03-21 | |
Enamine | EN300-843261-0.25g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 95.0% | 0.25g |
$774.0 | 2025-03-21 | |
Enamine | EN300-843261-0.05g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 95.0% | 0.05g |
$707.0 | 2025-03-21 | |
Enamine | EN300-843261-0.5g |
1,3-benzothiazole-5-sulfonamide |
21262-99-7 | 95.0% | 0.5g |
$809.0 | 2025-03-21 |
1,3-benzothiazole-5-sulfonamide 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
1,3-benzothiazole-5-sulfonamideに関する追加情報
Introduction to 1,3-benzothiazole-5-sulfonamide (CAS No. 21262-99-7) and Its Emerging Applications in Chemical Biology
The compound 1,3-benzothiazole-5-sulfonamide (CAS No. 21262-99-7) represents a significant class of heterocyclic sulfonamides that have garnered considerable attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fused benzene and thiazole rings with a sulfonamide functional group at the 5-position, exhibits a unique structural framework that lends itself to diverse biological activities. The sulfonamide moiety is particularly noteworthy, as it is a well-established pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. The benzothiazole core, on the other hand, is recognized for its broad spectrum of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
In recent years, the exploration of 1,3-benzothiazole-5-sulfonamide derivatives has expanded considerably, driven by their potential therapeutic applications. The compound’s ability to modulate key biological pathways has made it a focal point in the development of novel therapeutic agents. For instance, studies have highlighted its role in inhibiting specific enzymes implicated in inflammatory diseases and cancer progression. The sulfonamide group’s polar nature enhances its solubility in water, facilitating better absorption and distribution within biological systems—a critical factor in drug efficacy.
One of the most compelling aspects of 1,3-benzothiazole-5-sulfonamide is its versatility in chemical modification. Researchers have leveraged this flexibility to synthesize a variety of derivatives with tailored biological activities. These modifications often involve altering the substituents on the benzene ring or introducing additional functional groups to enhance potency or selectivity. Such structural diversification has led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.
The growing interest in 1,3-benzothiazole-5-sulfonamide is also reflected in its application as a scaffold for drug discovery. Computational modeling and high-throughput screening techniques have been employed to identify novel analogs with enhanced pharmacokinetic profiles. These efforts have yielded compounds with improved bioavailability and reduced toxicity, aligning with modern pharmaceutical development goals. Moreover, the compound’s mechanism of action has been extensively studied, providing insights into how it interacts with target proteins at the molecular level.
Emerging research indicates that 1,3-benzothiazole-5-sulfonamide may play a crucial role in addressing emerging global health challenges. For example, investigations into its antimicrobial properties have shown promise against resistant bacterial strains, highlighting its potential as an alternative therapeutic option. Additionally, its anti-inflammatory effects make it a candidate for treating chronic inflammatory disorders such as rheumatoid arthritis and Crohn’s disease. These findings underscore the compound’s significance as a versatile tool in medicinal chemistry.
The synthesis of 1,3-benzothiazole-5-sulfonamide (CAS No. 21262-99-7) involves well-established organic chemistry techniques, including cyclization reactions and sulfonation processes. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making it more accessible for research purposes. This accessibility has spurred further exploration into its applications across various domains of chemical biology.
Recent publications have demonstrated the compound’s utility in developing targeted therapies for cancer. By modulating specific signaling pathways involved in tumor growth and metastasis, 1,3-benzothiazole-5-sulfonamide derivatives have shown preclinical efficacy in model systems. These findings are particularly encouraging given the unmet medical needs in oncology and highlight the compound’s potential as an anticancer agent.
The role of 1,3-benzothiazole-5-sulfonamide extends beyond traditional pharmaceutical applications; it also finds utility in agrochemicals and material science. Its structural features contribute to its stability under various environmental conditions, making it suitable for formulations that require prolonged activity. This broad applicability underscores the compound’s interdisciplinary relevance.
In conclusion,1,3-benzothiazole-5-sulfonamide (CAS No. 21262-99-7) stands as a cornerstone molecule in chemical biology research due to its multifaceted biological activities and synthetic tractability. The ongoing exploration of its derivatives continues to yield promising leads for therapeutic development across multiple disease areas. As research progresses,1,3-benzothiazole-5-sulfonamide is poised to remain at the forefront of innovation in medicinal chemistry.
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